molecular formula C7H6BrI B045939 5-Bromo-2-iodotoluene CAS No. 116632-39-4

5-Bromo-2-iodotoluene

Cat. No. B045939
M. Wt: 296.93 g/mol
InChI Key: GHTUADBHTFHMNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-iodotoluene involves halogenation reactions where bromine and iodine atoms are introduced into the toluene ring at specific positions. One efficient method includes the use of palladium-catalysed cross-coupling reactions, which demonstrates the compound's role in synthesizing various substituted pyrimidine compounds efficiently (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-iodotoluene is significant for its reactivity and application in organic synthesis. Its structure has been studied using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, which provide insights into the vibrational frequencies and geometrical parameters of the molecule (Karabacak & Kurt, 2009).

Chemical Reactions and Properties

5-Bromo-2-iodotoluene participates in a variety of chemical reactions, including palladium-catalysed cross-coupling reactions. These reactions are pivotal for creating a wide range of arylboronic acids and alkynylzincs, leading to the synthesis of many substituted compounds. The compound's reactivity is further evidenced in its use in polymerization reactions, indicating its potential in materials science (Lamps & Catala, 2011).

Physical Properties Analysis

The physical properties of 5-Bromo-2-iodotoluene, such as melting point, boiling point, and solubility, are crucial for its handling and application in laboratory settings. While specific studies on these properties were not directly found, understanding the physical properties is essential for developing synthesis protocols and application strategies.

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-iodotoluene, including its reactivity towards nucleophiles and electrophiles, are central to its utility in organic synthesis. The compound's halogen atoms make it a suitable candidate for various organic transformations, including nucleophilic substitution reactions and coupling reactions that form the backbone of many synthetic pathways (Ashcroft et al., 2003).

Scientific Research Applications

  • Gratzner (1982) developed monoclonal antibodies specific for 5-bromodeoxyuridine, enabling rapid detection of low levels of DNA replication in cultured cells. This represents a new tool for detecting DNA replication in vitro (Gratzner, 1982).

  • Antonioletti et al. (1986) showed that irradiation of 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or methyl ketones leads to the synthesis of 5-phenyl derivatives, with iodine-containing compounds being more reactive and stable than bromine-containing ones (Antonioletti et al., 1986).

  • Melean and Seeberger (2003) identified p-Iodobenzyl Bromide as corrosive, a lachrymator, moisture sensitive, and highly irritant to eyes, respiratory system, and skin (Melean & Seeberger, 2003).

  • Yu, Tian, and Zhang (2010) found that p-iodotoluene difluoride effectively introduces various oxygen-containing functionalities at the alpha-position of beta-dicarbonyl compounds, making it a general reagent for various oxygen-containing functionalizations (Yu, Tian, & Zhang, 2010).

  • Lamps and Catala (2011) demonstrated that LiCl significantly increases the propagation rate constant in controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene and 2-iodo-3-hexyl-5-bromothiophene, leading to the synthesis of high molecular weight poly (Lamps & Catala, 2011).

  • Baenziger et al. (2019) demonstrated that selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene with the Knochel-Hauser base and various electrophiles leads to good yields of products, including a Negishi coupling (Baenziger et al., 2019).

  • Cook and Holman (1984) synthesized 5'-Deoxy-5-iodotubercidin, a novel nucleoside isolated from a marine source, and prepared its derivatives for further applications in biomedicine (Cook & Holman, 1984).

Safety And Hazards

5-Bromo-2-iodotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

4-bromo-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTUADBHTFHMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369180
Record name 5-Bromo-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodotoluene

CAS RN

116632-39-4
Record name 5-Bromo-2-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
CP Ashcroft, S Challenger, AM Derrick… - … process research & …, 2003 - ACS Publications
… Commercially available 5-bromo-2-iodotoluene was converted in two steps to the biarylpropanal equivalent (11), which was reacted with the phosphonosuccinate (10) to selectively …
Number of citations: 32 pubs.acs.org
XL Guan, TM Jia, DH Zhang, Y Zhang, HC Ma, DD Lu… - Dyes and …, 2017 - Elsevier
… Firstly, compound 4 was synthesized by two steps of the bromination reaction by using NBS and the alcoholization reaction in the presence of base by using 5-bromo-2-iodotoluene as …
Number of citations: 32 www.sciencedirect.com
SJ Richards - 2007 - ir.stonybrook.edu
… The reaction was carried out by dissolving 5-bromo-2-iodotoluene 23 in dry THF at -78 C. The mixture was then treated with n-BuLi dropwise and allowed to stir at -78 C for 20 minutes, …
Number of citations: 3 ir.stonybrook.edu
H Nishide, T Kaneko, T Nii, K Katoh… - Journal of the …, 1996 - ACS Publications
… The 3,5-di-tert-butyl-4-acetoxyphenyl group was introduced onto 4-bromo-2-iodotoluene, 5-bromo-2-iodotoluene, and 2-bromo-4-iodotoluene, respectively, by selective coupling at the …
Number of citations: 113 pubs.acs.org
JL Heidbrink, KK Thoen… - The Journal of Organic …, 2000 - ACS Publications
The ability of differently substituted charged phenyl radicals (a class of distonic radical cations) to abstract an iodine atom from allyl iodide was systematically examined in the gas phase …
Number of citations: 40 pubs.acs.org
A Caruso Jr, JD Tovar - The Journal of Organic Chemistry, 2011 - ACS Publications
… A solution of 5-bromo-2-iodotoluene (6.75 g, 22.7 mmol) and 1,2-dichloroethane (25 mL) was stirred at room temperature in a 50 mL two neck round-bottom under nitrogen. Benzoyl …
Number of citations: 58 pubs.acs.org
K Okano, A Shishido, T Ikeda - Advanced Materials, 2006 - academia.edu
Polymers containing azobenzene on their side chains are promising materials for optical applications because a change in birefringence (Δn) can be induced by photoisomerization.[1, …
Number of citations: 94 www.academia.edu
R Yasui, D Shimizu, K Matsuda - Chemistry–A European …, 2022 - Wiley Online Library
… Methyl-substituted reference Me-Wire was synthesized from 5-bromo-2-iodotoluene by stepwise coupling reactions. The corresponding complex with porphyrin template C22-Rh-Me …
S Sasaki, Y Niko, AS Klymchenko, G Konishi - Tetrahedron, 2014 - Elsevier
… 1), in which the methyl groups are located on the acceptor side, 5-bromo-2-iodotoluene or 5-bromo-2-iodo-m-xylene was used to selectively carry out the Suzuki–Miyaura cross-…
Number of citations: 57 www.sciencedirect.com
T Murata, M Yokoyama, A Ueda, Y Kanzaki… - Chemistry …, 2020 - journal.csj.jp
… The pivalate of tribromo TOT derivative 10, which was synthesized from 5-bromo-2-iodotoluene in 6 steps (Scheme S1), 8a was used as the intermediate, and three n-butyl groups were …
Number of citations: 10 www.journal.csj.jp

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